methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, methoxy groups, and an aminoethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 2-methoxybenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine moiety can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the imine moiety can produce secondary amines .
Scientific Research Applications
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-methoxyphenylacetate: Lacks the pyrazole ring and aminoethylidene moiety.
Uniqueness
Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities not found in similar compounds .
Properties
Molecular Formula |
C23H25N3O5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[N-[(2-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H25N3O5/c1-15(24-14-16-7-5-6-8-20(16)30-3)22-19(13-21(27)31-4)25-26(23(22)28)17-9-11-18(29-2)12-10-17/h5-12,25H,13-14H2,1-4H3 |
InChI Key |
WEYPPRALUJUFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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